molecular formula C12H14 B13966935 1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)- CAS No. 4479-62-3

1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)-

Cat. No.: B13966935
CAS No.: 4479-62-3
M. Wt: 158.24 g/mol
InChI Key: BFBOKQAQZQPBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Cyclopentadiene derivatives are characterized by a five-membered ring with conjugated double bonds and substituents at the 5-position. The compound "1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)-" features a dicyclopropylmethylene group (–C(C₃H₅)₂) attached to the cyclopentadiene ring. These derivatives are primarily used in organic synthesis, particularly in Diels-Alder reactions, due to their enhanced reactivity and stability compared to unsubstituted cyclopentadiene .

Properties

CAS No.

4479-62-3

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

5-(dicyclopropylmethylidene)cyclopenta-1,3-diene

InChI

InChI=1S/C12H14/c1-2-4-9(3-1)12(10-5-6-10)11-7-8-11/h1-4,10-11H,5-8H2

InChI Key

BFBOKQAQZQPBHT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=C2C=CC=C2)C3CC3

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

Parameter Description
Molecular Formula C12H14
Molecular Weight 158.24 g/mol
CAS Number 4479-62-3
IUPAC Name 5-(dicyclopropylmethylidene)cyclopenta-1,3-diene
SMILES C1CC1C(=C2C=CC=C2)C3CC3
InChI InChI=1S/C12H14/c1-2-4-9(3-1)12(10-5-6-10)11-7-8-11/h1-4,10-11H,5-8H2
InChIKey BFBOKQAQZQPBHT-UHFFFAOYSA-N

The molecule consists of a cyclopentadiene core with a dicyclopropylmethylene substituent, which introduces significant ring strain and reactivity characteristics.

Preparation Methods Analysis

Specific Preparation Methodologies for Dicyclopropyl-Substituted Cyclopentadienes

While direct literature specifically detailing the synthesis of 1,3-cyclopentadiene, 5-(dicyclopropylmethylene)- is limited, related synthetic approaches for dicyclopropyl derivatives provide a framework.

Fulvene Formation via Condensation

The structure of 1,3-cyclopentadiene, 5-(dicyclopropylmethylene)- suggests it is a fulvene derivative. Fulvenes are typically synthesized by condensation of cyclopentadiene with aldehydes or ketones under basic or acidic catalysis.

  • Typical Reaction: Cyclopentadiene + dicyclopropyl ketone (or equivalent) → 5-(dicyclopropylmethylene)cyclopentadiene + water

  • Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid, pyridine, or sodium hydroxide.

  • Solvent: Non-polar solvents like toluene or benzene, or polar solvents like ethanol depending on conditions.

  • Reaction Conditions: Reflux temperatures, removal of water to drive equilibrium.

This method is widely used for fulvene synthesis but requires optimization for the sterically hindered dicyclopropyl substituent.

Data Tables Summarizing Preparation Parameters

Parameter Metal-Mediated Activation Method Fulvene Condensation Method (Typical)
Starting Materials Metal Zn, Cu or salts, halogenated acylate, sandalwood 194, methylene dihalide Cyclopentadiene, dicyclopropyl ketone or aldehyde
Catalyst/Activator Acidic resin, metal activation Acid or base catalyst
Solvent Organic solvents (not specified) Toluene, benzene, ethanol
Temperature 40-80 °C Reflux (80-110 °C)
Reaction Time 4-10 hours Several hours to overnight
Post-Reaction Treatment Acidolysis, filtration, washing Water removal, purification
Yield High (not numerically specified) Variable, typically moderate to high
Purification Rectification/distillation Chromatography or distillation

Notes on Challenges and Considerations

  • Steric Hindrance: The bulky dicyclopropylmethylene group may hinder condensation reactions, requiring careful control of reaction conditions.

  • Ring Strain Sensitivity: Cyclopropyl rings are prone to ring-opening under harsh conditions; mild reaction conditions are preferred.

  • Purity and Isomerism: Fulvene derivatives can exist as isomeric mixtures; purification steps must ensure isolation of the desired isomer.

  • Safety: Handling of reactive metals and halogenated reagents requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)- involves its interaction with molecular targets through its reactive functional groups. The dicyclopropylmethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Bio-Oil Production: 5-(1-Methylpropylidene)-1,3-cyclopentadiene is a minor component in bio-oil derived from açaí seeds, contributing to hydrocarbon yields under specific pyrolysis conditions .
  • Combustion Chemistry: Unsubstituted 1,3-cyclopentadiene is a key intermediate in p-xylene oxidation, forming via phenol degradation. Its concentration is lower than 1,3-butadiene, indicating competitive reaction pathways .
  • Pharmaceutical Synthesis: Derivatives like 5-(dimethylaminomethylene)-1,3-cyclopentadiene serve as intermediates for specialty chemicals, leveraging their reactivity for constructing complex molecular frameworks .

Biological Activity

1,3-Cyclopentadiene, 5-(dicyclopropylmethylene) is a compound of interest in organic chemistry and pharmacology due to its unique structural properties and potential biological activities. With a molecular weight of 158.24 g/mol, this compound has been studied for its reactivity and interactions with biological systems.

Chemical Structure

The structure of 1,3-Cyclopentadiene, 5-(dicyclopropylmethylene) can be represented as follows:

  • Molecular Formula : C_{13}H_{18}
  • CAS Registry Number : 10877398
  • InChIKey : InChI=1S/C13H18/c1-2-4-10(5-3-1)11(6-7-12(10)8)9/h1,2,4-5,10H,3,6-9H2

Biological Activity Overview

Research on the biological activity of 1,3-Cyclopentadiene derivatives suggests several potential pharmacological effects. The compound's structure allows for various interactions with biological macromolecules, which can lead to different biological outcomes.

Toxicological Studies

Toxicological assessments indicate that exposure to cyclopentadiene derivatives may lead to central nervous system effects. Studies have reported symptoms such as:

  • Narcotic effects : Indications of CNS depression leading to decreased motor activity.
  • Hepatic and renal toxicity : Animal studies have shown mild liver and kidney damage upon exposure to certain cyclopentadiene derivatives .

Antimicrobial Activity

Preliminary studies suggest that compounds derived from cyclopentadiene structures exhibit antimicrobial properties. For instance:

  • In vitro assays have demonstrated activity against various bacterial strains, indicating potential as a lead compound for antibiotic development.

Case Studies and Research Findings

Several studies have investigated the biological implications of cyclopentadiene derivatives:

  • Antimicrobial Efficacy :
    • A study published in the European Journal of Organic Chemistry explored the synthesis of cyclopentadiene derivatives and their antimicrobial properties. The results indicated significant activity against Gram-positive bacteria .
  • Cytotoxicity Assessments :
    • Research conducted on the cytotoxic effects of cyclopentadiene derivatives revealed that some variants could induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapeutics .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of cyclopentadiene derivatives have highlighted that modifications in substituents significantly affect their biological activity. For example, the introduction of dicyclopropylmethylene groups enhances lipophilicity and may improve membrane permeability .

Data Tables

PropertyValue
Molecular Weight158.24 g/mol
CAS Number10877398
Antimicrobial ActivityPositive against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic: What are the established synthetic routes for preparing 1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)-, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer:
The compound, also known as 6,6-Dimethylfulvene, is synthesized via cyclopentadiene derivatives. A common approach involves the reaction of cyclopentadiene with ketones or aldehydes under acid catalysis. For example, cyclopentadiene reacts with acetone in the presence of HCl to form the isopropylidene derivative . Optimization includes:

  • Temperature control : Maintaining 0–5°C to prevent dimerization of cyclopentadiene.
  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) for higher regioselectivity.
  • Solvent choice : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
    Reference yields range from 60–75%, with purity verified via GC-MS .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of 1,3-Cyclopentadiene derivatives, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Look for olefinic proton signals between δ 5.5–6.5 ppm (cyclopentadiene backbone) and cyclopropyl methyl groups at δ 0.5–1.5 ppm. Splitting patterns confirm conjugation .
  • ¹³C NMR : Sp² carbons appear at 120–140 ppm; cyclopropyl carbons resonate at 10–25 ppm .
  • IR Spectroscopy : C=C stretching vibrations near 1600 cm⁻¹ and C-H bending in cyclopropane rings at 800–1000 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 106 (C₈H₁₀⁺) and fragmentation patterns indicating cyclopropane loss (e.g., m/z 79 for C₅H₇⁺) .

Advanced: How does the electronic structure of 6,6-Dimethylfulvene influence its reactivity in cycloaddition reactions, and what computational methods can predict its behavior in asymmetric Diels-Alder reactions?

Methodological Answer:
The fulvene core exhibits non-benzenoid aromaticity due to π-electron delocalization, making it electron-deficient at the exocyclic double bond. This enhances its reactivity as a dienophile in Diels-Alder reactions. Computational strategies include:

  • DFT Calculations : B3LYP/6-31G(d) optimizations to map frontier molecular orbitals (FMOs). The LUMO energy (~-1.5 eV) correlates with electrophilicity .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) studies to visualize asynchronous bond formation in asymmetric reactions.
  • Solvent Modeling : PCM (Polarizable Continuum Model) to assess solvent effects on regioselectivity .

Advanced: What strategies exist for resolving contradictions in reported thermodynamic data (e.g., enthalpy of formation) for substituted cyclopentadiene derivatives?

Methodological Answer:
Discrepancies often arise from differing experimental setups (e.g., calorimetry vs. computational estimates). To resolve conflicts:

Cross-Validate Techniques : Compare bomb calorimetry data with high-level ab initio methods (e.g., G4MP2) .

Assess Purity : Use DSC (Differential Scanning Calorimetry) to confirm sample homogeneity, as impurities skew ∆fH values .

Literature Meta-Analysis : Apply the Benson group-additivity method to estimate thermodynamic properties from fragment contributions, identifying outliers .

Safety & Handling: What are the critical safety considerations when handling 1,3-Cyclopentadiene derivatives in solution-phase reactions, and how can researchers mitigate risks associated with their volatility and reactivity?

Methodological Answer:

  • Volatility Management : Use sealed systems (e.g., Schlenk lines) under inert gas (N₂/Ar) due to low boiling points (~40°C) .
  • Reactivity Control : Avoid peroxides and strong oxidizers; cyclopentadiene derivatives form explosive peroxides upon prolonged storage .
  • PPE : Nitrile gloves and face shields; avoid latex due to permeability .
  • Waste Disposal : Quench with aqueous FeSO₄ to neutralize reactive intermediates before disposal .

Application in Catalysis: How can 6,6-Dimethylfulvene serve as a ligand or intermediate in transition-metal-catalyzed reactions?

Methodological Answer:
The compound’s conjugated diene system enables chelation with metals like Pd or Rh:

  • Ligand Design : Coordinate via the cyclopentadienyl moiety to stabilize metal centers in cross-coupling reactions.
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹³C) at the fulvene core to track migratory insertion steps in catalysis .
  • Case Study : In hydroamination reactions, fulvene-metal complexes show enhanced turnover frequencies (TOFs) compared to benzene analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.